molecular formula C15H23N3 B2831711 1-Phenyl-4-(piperidin-3-yl)piperazine CAS No. 1047327-51-4

1-Phenyl-4-(piperidin-3-yl)piperazine

Cat. No.: B2831711
CAS No.: 1047327-51-4
M. Wt: 245.37
InChI Key: GYOZHHAQYIBVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(piperidin-3-yl)piperazine is a heterocyclic compound that contains both piperidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is often explored for its applications in various therapeutic areas, including its potential as an antidiabetic, anticancer, and antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(piperidin-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-phenylpiperazine with 3-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(piperidin-3-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to fully saturated piperidine or piperazine rings. Substitution reactions can introduce various functional groups into the molecule, enhancing its pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(piperidin-3-yl)piperazine involves its interaction with specific molecular targets in the body. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit specific enzymes, thereby affecting various biochemical pathways. The exact mechanism depends on the specific derivative and its intended therapeutic use .

Comparison with Similar Compounds

1-Phenyl-4-(piperidin-3-yl)piperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined piperidine and piperazine moieties, which can confer unique pharmacological properties not seen in simpler analogs .

Properties

IUPAC Name

1-phenyl-4-piperidin-3-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15/h1-3,5-6,15-16H,4,7-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOZHHAQYIBVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.